6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 1st position of the tetrahydronaphthalene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 6-Methoxy-1-tetralone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has various applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- 6-Methoxy-1-tetralone
- 6-Methoxy-1-naphthaldehyde
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Overview
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of a methoxy group and a hydroxyl group on its structure. Research into its biological activity has revealed various mechanisms and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 207.27 g/mol |
CAS Number | 16821-32-2 |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:
- Inhibition of Enzymes : This compound has been identified as a moderate inhibitor of retinoic acid metabolizing enzymes. This inhibition can influence various biological processes related to cell differentiation and proliferation .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies
- Case Study on Retinoic Acid Metabolism : A study presented at the Asian Pacific Congress of Clinical Biochemistry highlighted the role of this compound in modulating retinoic acid metabolism. This modulation is significant for conditions such as cancer and developmental disorders .
- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against a range of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into antimicrobial therapies .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(Aminomethyl)-6-hydroxy-naphthalene | Lacks methoxy group | Lower solubility; reduced biological activity |
6-Methoxy-naphthalene | No hydroxyl group | Primarily used in chemical synthesis; limited bioactivity |
6-Methoxy-tetralone | Ketone instead of alcohol | Exhibits different reactivity; less focus on bioactivity |
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJZMUJOFGIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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